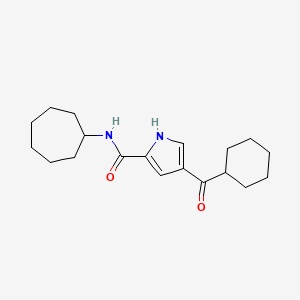

N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide

Description

N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

N-cycloheptyl-4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c22-18(14-8-4-3-5-9-14)15-12-17(20-13-15)19(23)21-16-10-6-1-2-7-11-16/h12-14,16,20H,1-11H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDVRNBGYHMWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC(=CN2)C(=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Substitution with Cycloheptyl Group: The cycloheptyl group can be introduced via a nucleophilic substitution reaction using cycloheptyl halide.

Introduction of Cyclohexylcarbonyl Group: The cyclohexylcarbonyl group can be added through an acylation reaction using cyclohexylcarbonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the cycloheptyl or cyclohexylcarbonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.

Major Products

Oxidation: Oxidized derivatives of the pyrrole ring.

Reduction: Reduced forms of the cyclohexylcarbonyl group.

Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

N-cycloheptyl-4-methylbenzamide: Similar structure but with a methyl group instead of the cyclohexylcarbonyl group.

N-cycloheptyl-4-fluorobenzamide: Contains a fluorine atom instead of the cyclohexylcarbonyl group.

N-cycloheptyl-4-phenoxybutanamide: Features a phenoxy group in place of the cyclohexylcarbonyl group.

Uniqueness

N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of substituents on the pyrrole ring, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H28N2O2

- Molecular Weight : 316.44 g/mol

- CAS Number : 439096-65-8

The compound features a pyrrole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide, in combating drug-resistant strains of bacteria and mycobacteria. For instance, a related study on pyrrole-2-carboxamides demonstrated potent anti-tuberculosis (TB) activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The biological efficacy of N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide can be significantly influenced by its structural components. Key findings from SAR studies include:

- Substituent Effects : The presence of bulky groups such as cycloheptyl and cyclohexyl enhances activity against TB compared to smaller substituents .

- Hydrophobic Interactions : The hydrophobic nature of the cycloalkyl groups contributes to improved binding affinity to biological targets, impacting their pharmacological profiles .

Cytotoxicity

In terms of cytotoxicity, studies have indicated that while the compound exhibits potent antimicrobial properties, it also maintains low cytotoxic effects on human cell lines, with IC50 values exceeding 64 μg/mL . This indicates a favorable therapeutic window for further development.

Case Study 1: Anti-TB Activity

A detailed investigation into the anti-TB activity of pyrrole derivatives revealed that N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide displayed significant potency against drug-resistant strains. The study employed both in vitro assays and molecular modeling to elucidate the mechanism of action, focusing on inhibition of mycolic acid biosynthesis through targeting the mmpL3 gene .

Case Study 2: Inhibition of Adenylyl Cyclase

Another study explored a related pyrrole derivative's ability to inhibit adenylyl cyclase in Giardia lamblia. This research utilized structural data to design inhibitors that demonstrated competitive mechanisms against the enzyme, showcasing the versatility of pyrrole derivatives in targeting various biological pathways .

Research Findings Summary Table

| Compound | Activity | Target Pathway | MIC (µg/mL) | IC50 (µg/mL) |

|---|---|---|---|---|

| N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide | Anti-TB | Mycolic acid biosynthesis | <0.016 | >64 |

| Related Pyrrole Derivative | Inhibition of adenylyl cyclase | Enzymatic pathway in Giardia | Not specified | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.